1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride
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Overview
Description
1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Alkylation: The methyl group at the 2-position can be introduced through alkylation reactions using appropriate alkylating agents.
Piperazine substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions involving piperazine and the imidazole derivative.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Scientific Research Applications
1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of imidazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Material Science: It is used in the development of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-nitroimidazole: A similar compound with a nitro group at the 4-position and a methyl group at the 2-position.
2-nitroimidazole: A compound with a nitro group at the 2-position.
4-nitroimidazole: A compound with a nitro group at the 4-position.
Uniqueness
1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride is unique due to the presence of both the piperazine moiety and the imidazole ring with specific substitutions. This unique structure imparts distinct biological and chemical properties, making it valuable for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1-(2-methyl-5-nitro-1H-imidazol-4-yl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c1-6-10-7(8(11-6)13(14)15)12-4-2-9-3-5-12;/h9H,2-5H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFFYVBUMHHUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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